

A Technical Guide to the Spectroscopic Data of 4-Acetylbenzonitrile

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Compound of Interest

Compound Name: 4-Acetylbenzonitrile

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the key spectroscopic data for **4-Acetylbenzonitrile** (CAS No. 1443-80-7), a versatile organic building block used in the synthesis of various materials and pharmaceutical compounds. The document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Molecular Structure and Properties

- Chemical Name: **4-Acetylbenzonitrile**
- Synonyms: 4'-Cyanoacetophenone, p-Cyanoacetophenone
- Molecular Formula: C₉H₇NO
- Molecular Weight: 145.16 g/mol [\[1\]](#)[\[2\]](#)
- Appearance: Light yellow to beige crystalline solid[\[3\]](#)[\[4\]](#)
- Melting Point: 56-59 °C[\[5\]](#)

Spectroscopic Data Summary

The following sections summarize the quantitative NMR, IR, and MS data for **4-Acetylbenzonitrile**. This data is crucial for structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural characterization of organic molecules. Spectra are typically recorded in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard.

Table 1: ^1H NMR Spectroscopic Data for **4-Acetylbenzonitrile** (Solvent: CDCl_3 , Reference: TMS at 0.00 ppm)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~8.05 - 8.06	Doublet (d)	2H	Not Reported	Aromatic H (ortho to $-\text{C}\equiv\text{N}$)
~7.78 - 7.79	Doublet (d)	2H	Not Reported	Aromatic H (ortho to $-\text{C}(\text{O})\text{CH}_3$)
~2.65 - 2.66	Singlet (s)	3H	N/A	Acetyl group ($-\text{CH}_3$)

Data sourced from references[1][6].

Table 2: ^{13}C NMR Spectroscopic Data for **4-Acetylbenzonitrile** (Solvent: CDCl_3 , Referenced to solvent signal at 77.16 ppm)

Chemical Shift (δ) ppm	Assignment
196.6	Carbonyl Carbon (-C=O)
139.9	Quaternary Aromatic Carbon (-C-C(O)CH ₃)
132.5	Aromatic CH (ortho to -C≡N)
128.7	Aromatic CH (ortho to -C(O)CH ₃)
118.1	Nitrile Carbon (-C≡N)
116.3	Quaternary Aromatic Carbon (-C-C≡N)
26.8	Acetyl Carbon (-CH ₃)

Note: Specific peak assignments can vary slightly between sources. The provided data represents a consensus from typical values and available literature[1].

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for **4-Acetylbenzonitrile**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3050 - 3100	C-H Stretch	Aromatic
~2220 - 2230	C≡N Stretch	Nitrile
~1680 - 1690	C=O Stretch	Ketone (Aryl)
~1600	C=C Stretch	Aromatic Ring
~1260	C-C(=O) Stretch	Acetyl Group
~850	C-H Bend	p-disubstituted benzene

Data sourced from reference[1].

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Major Fragments in the EI Mass Spectrum of **4-Acetylbenzonitrile**

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
145	~26	[M] ⁺ (Molecular Ion)
130	100 (Base Peak)	[M-CH ₃] ⁺
102	~50	[M-CH ₃ CO] ⁺ or [C ₇ H ₄ N] ⁺
75	~13	[C ₆ H ₃] ⁺
43	~16	[CH ₃ CO] ⁺

Data sourced from the NIST Mass Spectrometry Data Center[7][8].

Experimental Protocols & Workflows

The following sections provide standardized protocols for acquiring the spectroscopic data presented above.

Spectroscopic Analysis Workflow

The general workflow for obtaining and analyzing spectroscopic data for a solid sample like **4-Acetylbenzonitrile** is illustrated below.



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Caption: General workflow for spectroscopic analysis of **4-Acetylbenzonitrile**.

NMR Spectroscopy Protocol

- Sample Preparation: Weigh 5-25 mg of **4-Acetylbenzonitrile** for ^1H NMR, or 50-100 mg for ^{13}C NMR, into a small vial.[9]

- Add approximately 0.6 mL of deuterated chloroform (CDCl_3).^[9] For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added ($\delta = 0.00$ ppm).^[10]
- Ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube.^[11] The final sample height should be 4-5 cm.
- Data Acquisition: Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the CDCl_3 solvent.
- Optimize the magnetic field homogeneity by shimming.^[10]
- Acquire the ^1H spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.^[10]
- For the ^{13}C spectrum, use a proton-decoupled pulse sequence. A longer acquisition time (e.g., 30-60 minutes) is often required due to the lower natural abundance of ^{13}C .^[11]
- Data Processing: Process the raw data (FID) with a Fourier transform. Phase and baseline correct the resulting spectrum.
- Calibrate the chemical shift axis using the TMS signal at 0.00 ppm or the residual solvent signal (CDCl_3 at 7.26 ppm for ^1H ; 77.16 ppm for ^{13}C).^{[10][12]}

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol

ATR is a rapid method for analyzing solid samples with minimal preparation.^[13]

- Background Collection: Ensure the ATR crystal (e.g., diamond) is clean. Collect a background spectrum of the empty crystal. This accounts for atmospheric CO_2 and H_2O , as well as the instrument's optical characteristics.^[14]
- Sample Application: Place a small amount (a few milligrams) of crystalline **4-Acetylbenzonitrile** directly onto the center of the ATR crystal.^[14]

- Apply pressure using the instrument's pressure clamp to ensure firm contact between the sample and the crystal.[15]
- Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
- Cleaning: After analysis, retract the pressure clamp and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

EI-MS is a "hard" ionization technique that provides a reproducible fragmentation pattern, useful for structural identification.[16]

- Sample Introduction: Introduce a small quantity (less than a microgram) of **4-Acetylbenzonitrile** into the ion source.[17] For a volatile solid, this is typically done using a direct insertion probe, which is heated to vaporize the sample directly into the ionization chamber.[18]
- Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[16][17] This ejects an electron from the molecule, forming a high-energy molecular ion (M^+).
- Fragmentation: Due to the excess energy, the molecular ion undergoes fragmentation, breaking into smaller, stable, positively charged ions and neutral radicals.[19]
- Mass Analysis: The positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[19]
- Detection: A detector records the abundance of each ion at a specific m/z , generating the mass spectrum. The most abundant ion is assigned a relative intensity of 100% and is known as the base peak.[19]

Molecular Structure and Spectroscopic Assignments

The following diagram illustrates the structure of **4-Acetylbenzonitrile** with assignments for the key NMR signals.

Caption: Molecular structure of **4-Acetylbenzonitrile** with ^1H NMR assignments.

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